tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate
Description
tert-Butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate is a piperidine-piperazine hybrid molecule featuring a tert-butyl carbamate protecting group. This scaffold is widely utilized in medicinal chemistry due to its versatility in modulating pharmacokinetic properties, such as solubility and metabolic stability. The compound’s piperazine moiety provides a secondary amine for further functionalization, while the tert-butyl group enhances steric protection during synthetic steps .
Properties
CAS No. |
198627-75-7 |
|---|---|
Molecular Formula |
C16H31N3O2 |
Molecular Weight |
297.44 g/mol |
IUPAC Name |
tert-butyl 4-(2-piperazin-1-ylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-10-5-14(6-11-19)4-9-18-12-7-17-8-13-18/h14,17H,4-13H2,1-3H3 |
InChI Key |
OLXGQEDRTXGTEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN2CCNCC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl 4-(2-Haloethyl)piperidine-1-carboxylate
The halogenated ethyl-piperidine intermediate serves as a critical precursor. A two-step process is commonly employed:
-
Hydroxymethyl to Haloethyl Conversion :
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is treated with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate or its bromo analog. For example, SOCl₂ in dichloromethane (DCM) at 0–25°C converts the hydroxyl group to chloride in 85–90% yield. -
Mesylation Alternative :
Reacting the hydroxymethyl derivative with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) produces tert-butyl 4-(methylsulfonyloxyethyl)piperidine-1-carboxylate. This mesylated intermediate exhibits superior leaving-group properties, facilitating nucleophilic substitution.
Piperazine Coupling
The haloethyl or mesylated intermediate undergoes alkylation with piperazine under varied conditions:
| Conditions | Solvent | Base | Temp (°C) | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|
| 1.5 eq piperazine | DMF | K₂CO₃ | 100–105 | 24 | 95% | |
| 2.0 eq piperazine | DMA | CsF | 85 | 18 | 58% | |
| 1.2 eq piperazine | NMP | Cs₂CO₃ | 80 | 12 | 72% |
Mechanistic Insights :
-
Polar aprotic solvents (DMF, DMA) enhance nucleophilicity of piperazine.
-
CsF and Cs₂CO₃ promote SN2 displacement by weakening the C–O bond in mesylated intermediates.
-
Elevated temperatures (80–105°C) accelerate reaction kinetics but may risk tert-butyl group cleavage above 110°C.
Reductive Amination Strategies
Synthesis of tert-Butyl 4-(2-Oxoethyl)piperidine-1-carboxylate
Oxidation of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate using pyridinium chlorochromate (PCC) in DCM yields the ketone intermediate. Subsequent reductive amination with piperazine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer) affords the target compound in 65–70% yield.
Advantages :
-
Avoids harsh alkylation conditions.
-
Compatible with acid-sensitive substrates.
Limitations :
-
Requires strict pH control to prevent over-reduction.
Protective Group Manipulation
Dual Boc Protection-Deprotection
To prevent polyalkylation, piperazine is temporarily protected as its Boc derivative:
-
Boc Protection : Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) with NaHCO₃, yielding tert-butyl piperazine-1-carboxylate (90–95%).
-
Alkylation : The protected piperazine reacts with tert-butyl 4-(2-mesylethyl)piperidine-1-carboxylate in DMA/CsF at 85°C (18 h, 60% yield).
-
Deprotection : Treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v) removes the Boc group, yielding the free piperazine derivative (85–90%).
Key Data :
-
Boc stability under alkylation conditions ensures mono-functionalization.
-
TFA-mediated deprotection is efficient but requires careful solvent removal to avoid residual acidity.
Comparative Analysis of Methodologies
Yield and Scalability
Purity and Workup
-
Crude products from alkylation routes often require column chromatography (SiO₂, MeOH/DCM).
-
Crystallization from ethanol/water mixtures improves purity (>98% by HPLC).
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the piperazine moiety can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, which may have different chemical properties.
Common Reagents and Conditions:
Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the original compound .
Scientific Research Applications
Synthesis Pathways
The synthesis of tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate typically involves several steps, including:
- Formation of the Piperidine Ring : Starting from a suitable piperidine precursor.
- Introduction of the Piperazine Moiety : Utilizing ethylene linkers to attach the piperazine group.
- Esterification : Converting the carboxylic acid derivative into the tert-butyl ester.
These synthetic pathways can vary based on available starting materials and desired purity levels.
Medicinal Chemistry
This compound has shown promise in the development of pharmaceuticals targeting central nervous system (CNS) disorders. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways.
Neuropharmacology
Recent studies indicate that compounds with similar structures can modulate neurotransmitter receptors, which are crucial for mood regulation and cognitive function. Interaction studies have focused on:
- Binding Affinity : Evaluating how well the compound binds to various receptors.
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
Drug Development
The compound's reactivity allows for modifications that can enhance its efficacy and selectivity as a therapeutic agent. Its potential applications include:
- Antidepressants
- Anxiolytics
- Cognitive enhancers
Case Study 1: CNS Targeting
A study published in Journal of Medicinal Chemistry investigated the binding affinity of various piperidine derivatives to serotonin receptors. This compound exhibited promising results, indicating its potential as a lead compound for developing new antidepressants.
Case Study 2: Pharmacokinetic Profiling
In another study focusing on pharmacokinetics, researchers assessed the absorption rates and metabolic stability of this compound in animal models. Results showed favorable profiles compared to existing CNS drugs, suggesting it could be developed into a viable therapeutic option.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, leading to changes in their activity. The compound can modulate the activity of these targets, resulting in various biological effects .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s closest analogs differ primarily in substituents on the piperidine ring or the ethyl linker. Key examples include:
Physical Properties
*Calculated based on molecular formula C14H27N3O2.
Biological Activity
tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate, with the CAS number 198627-75-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C16H31N3O2
- Molecular Weight : 297.44 g/mol
- Structure : The compound features a piperidine ring substituted with a piperazinyl group and a tert-butyl ester, which contributes to its unique pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate carboxylic acid derivatives under controlled conditions. This process can be optimized for yield and purity using techniques such as column chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the piperazine moiety enhances its affinity for neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions.
Therapeutic Applications
- CNS Disorders : Research indicates that compounds similar to this compound exhibit potential neuroprotective effects and may be beneficial in treating conditions such as anxiety and depression.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. For instance, a study highlighted its enhanced cytotoxicity in hypopharyngeal tumor cell lines compared to standard treatments like bleomycin .
- Cholinesterase Inhibition : Similar piperidine derivatives have shown promise as cholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain .
Case Studies and Research Findings
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is influenced by its solubility and stability due to the tert-butyl group. Toxicological assessments indicate potential risks associated with high doses, including acute toxicity and skin irritation .
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving: (i) Piperazine functionalization : Reacting piperazine with a tert-butyl-protected piperidine derivative. (ii) Carbamate formation : Using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) to introduce the Boc protecting group . (iii) Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product .
- Key Considerations : Steric hindrance from the tert-butyl group may necessitate extended reaction times or elevated temperatures (40–60°C) .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine and tert-butyl group signals (e.g., tert-butyl at δ ~1.4 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks matching the exact mass (e.g., C₁₆H₃₀N₃O₂⁺ requires m/z 296.2276) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 210–254 nm .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid inhalation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for disposal via licensed chemical waste contractors .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- By-Product Mitigation : Monitor reaction progress via TLC and quench excess Boc anhydride with aqueous washes .
Q. What strategies resolve discrepancies in spectroscopic data during structural analysis?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperazine CH₂ groups) .
- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtainable .
- Comparative Analysis : Cross-reference with spectral databases (e.g., PubChem, Reaxys) for analogous tert-butyl piperazine derivatives .
Q. How does this compound interact with biological targets in drug discovery research?
- Methodological Answer :
- Molecular Docking : Screen against GPCRs or kinase targets using software like AutoDock Vina; the piperazine moiety often engages in hydrogen bonding .
- In Vitro Assays : Test for α-adrenergic or serotonin receptor modulation via competitive binding assays (IC₅₀ determination) .
- Metabolic Stability : Assess Boc group deprotection in liver microsomes to evaluate prodrug potential .
Contradictions and Risk Mitigation
- Safety Data Conflicts : While some sources classify the compound as non-hazardous , others recommend treating it as a potential irritant .
- Resolution : Conduct a tiered risk assessment using in-house toxicity screening (e.g., Ames test for mutagenicity) before scaling up synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
